N-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide
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Description
N-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide is a useful research compound. Its molecular formula is C16H11FN4OS2 and its molecular weight is 358.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Cyclooxygenase (COX) enzymes , specifically COX-1 . COX enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
The compound interacts with its target, the COX-1 enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1, it prevents the production of prostaglandins from arachidonic acid. Prostaglandins are involved in various physiological processes, including inflammation, pain perception, and fever generation. Therefore, the inhibition of this pathway can lead to a reduction in these responses.
Result of Action
The primary result of the compound’s action is a reduction in inflammation . By inhibiting COX-1 and subsequently reducing prostaglandin production, the compound can decrease the inflammatory response. This could potentially be beneficial in conditions characterized by excessive inflammation.
Properties
IUPAC Name |
N-[2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4OS2/c1-8(22)18-9-5-6-11-13(7-9)24-15(19-11)21-16-20-14-10(17)3-2-4-12(14)23-16/h2-7H,1H3,(H,18,22)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXOGGRFYCSLED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.